Acarbose Impurity A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acarbose Impurity A is a byproduct formed during the synthesis of acarbose, an alpha-glucosidase inhibitor used in the treatment of type 2 diabetes mellitus. Acarbose itself is a pseudotetrasaccharide that inhibits enzymes responsible for breaking down complex carbohydrates into simple sugars, thereby reducing postprandial blood glucose levels. Impurity A is one of several impurities that can arise during the production of acarbose, and its presence must be carefully monitored and controlled to ensure the purity and efficacy of the final pharmaceutical product .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of acarbose and its impurities, including Impurity A, typically involves a fermentation process using specific strains of the bacterium Actinoplanes. The fermentation process is optimized to maximize the yield of acarbose while minimizing the formation of impurities. The specific conditions, such as temperature, pH, and nutrient composition, are carefully controlled to achieve the desired outcome .
Industrial Production Methods: In industrial settings, the production of acarbose involves large-scale fermentation followed by a series of purification steps to isolate the desired product and remove impurities. Techniques such as high-performance liquid chromatography (HPLC) are commonly used to separate and quantify acarbose and its impurities. The use of advanced detection methods, such as charged aerosol detection, can enhance the sensitivity and accuracy of impurity analysis .
化学反応の分析
Types of Reactions: Acarbose Impurity A can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can occur during the synthesis, storage, or handling of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize Impurity A.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce Impurity A.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or other nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or aldehydes, while reduction may yield alcohols or amines .
科学的研究の応用
Acarbose Impurity A, like other impurities, is primarily studied to understand its formation, stability, and impact on the overall quality of the pharmaceutical product. Research applications include:
Analytical Chemistry: Developing and validating methods for the detection and quantification of Impurity A in acarbose formulations.
Pharmaceutical Development: Studying the impact of Impurity A on the safety and efficacy of acarbose as a medication.
Quality Control: Implementing stringent quality control measures to ensure that Impurity A levels are within acceptable limits in the final product.
作用機序
The mechanism of action of Acarbose Impurity A is not well-documented, as it is primarily considered an unwanted byproduct. understanding its formation and behavior is crucial for ensuring the purity and efficacy of acarbose. The molecular targets and pathways involved in the formation of Impurity A are related to the biosynthetic pathway of acarbose, which involves the action of various enzymes and intermediates .
類似化合物との比較
Acarbose: The parent compound, an alpha-glucosidase inhibitor used to manage type 2 diabetes.
Miglitol: Another alpha-glucosidase inhibitor with a similar mechanism of action.
Voglibose: A third alpha-glucosidase inhibitor used for similar therapeutic purposes.
Uniqueness of Acarbose Impurity A: this compound is unique in its specific structure and formation pathway. While other alpha-glucosidase inhibitors may have their own impurities, the specific impurities and their profiles can vary significantly. The presence and control of Impurity A are critical for ensuring the quality and safety of acarbose as a pharmaceutical product .
生物活性
Acarbose is an alpha-glucosidase inhibitor used primarily in the management of type 2 diabetes. It functions by delaying the digestion of carbohydrates, thereby reducing postprandial blood glucose levels. However, the presence of impurities, specifically Acarbose Impurity A, can affect its biological activity and therapeutic efficacy. This article delves into the biological activity of this compound, exploring its effects, mechanisms, and implications for clinical use.
Overview of Acarbose and Its Impurities
Acarbose is derived from soil bacteria, particularly from the Actinoplanes genus. It inhibits enzymes responsible for carbohydrate digestion, specifically alpha-glucosidases located in the intestinal brush border. This inhibition leads to a slower absorption of glucose, ultimately aiding in glucose control for diabetic patients .
Impurities in Acarbose:
- This compound : One of the identified impurities that can arise during the production process.
- Other Impurities : Includes Acarbose Impurity B and C, which have been characterized through various analytical methods .
Clinical Studies and Findings
Research has indicated that impurities can affect the pharmacodynamics and pharmacokinetics of drugs. In the case of acarbose:
- Efficacy Variability : Studies have shown that patients receiving acarbose with higher impurity levels may experience less effective glycemic control compared to those receiving purer formulations .
- Adverse Effects : The presence of impurities may also contribute to gastrointestinal side effects commonly associated with acarbose therapy, such as flatulence and diarrhea .
Data Tables
Parameter | Acarbose | This compound |
---|---|---|
Alpha-glucosidase Inhibition | High | Moderate |
Impact on Postprandial Glucose | Significant | Variable |
Gastrointestinal Side Effects | Common | Potentially Increased |
Case Studies
Several case studies have been conducted to assess the impact of impurities on drug efficacy:
- Study on Efficacy Variability :
- Adverse Effect Assessment :
特性
CAS番号 |
1013621-79-8 |
---|---|
分子式 |
C25H43NO18 |
分子量 |
645.62 |
外観 |
White to Off-White Solid |
純度 |
> 95% |
数量 |
Milligrams-Grams |
同義語 |
O-4,6-Dideoxy-4-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)yranosyl-(1?4)-O-a-D-)-D-fructose; Acarbose D-Fructose Impurit |
製品の起源 |
United States |
A: The study found that adding validamine during the fermentation of Actinoplanes utahensis ZJB-08196 significantly increased acarbose production and decreased the concentration of "impurity C." [] Specifically, acarbose titer increased by 85.6% and the acarbose/impurity C ratio improved by 152.9% compared to control experiments. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。